5-Iodo-4,6-dimethylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGFSTRXDNEEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Theoretical Reactivity of 5 Iodo 4,6 Dimethylpyridin 3 Amine
Pyridine (B92270) Ring Reactivity and Substitution Patterns
The pyridine ring is an aromatic heterocycle containing a nitrogen atom, which significantly influences its electronic distribution and chemical reactivity compared to benzene. researchgate.netvaia.com The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons. vaia.comuoanbar.edu.iqgcwgandhinagar.com This effect makes the pyridine ring electron-deficient and less reactive towards electrophilic aromatic substitution than benzene, often being compared to nitrobenzene (B124822) in terms of reactivity. researchgate.netuoanbar.edu.iqwikipedia.org Conversely, this electron deficiency renders the ring more susceptible to nucleophilic attack. researchgate.netwikipedia.orgwikipedia.org
Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is a difficult process that requires harsh reaction conditions. uoanbar.edu.iqgcwgandhinagar.comlibretexts.org The nitrogen atom's electron-withdrawing nature deactivates the entire ring. uoanbar.edu.iquonbi.ac.ke Furthermore, in the acidic conditions often required for electrophilic substitution, the basic nitrogen atom is protonated, forming a pyridinium (B92312) cation. uoanbar.edu.iquonbi.ac.ke This positive charge further deactivates the ring towards attack by an electron-loving electrophile. libretexts.orguonbi.ac.ke
Attack at C-2 or C-4: The resulting intermediate has a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unstable. quora.compearson.comquora.com
Attack at C-3: The positive charge in the intermediate is delocalized over the carbon atoms of the ring, avoiding placing a positive charge on the already electron-deficient nitrogen. atlas.orgquora.compearson.com This results in a more stable intermediate compared to those from C-2 or C-4 attack.
In 5-Iodo-4,6-dimethylpyridin-3-amine, the ring is already substituted. The existing amine and methyl groups are electron-donating and would typically activate an aromatic ring towards electrophilic substitution. However, the C-3 position is already occupied by the strongly activating amino group, which generally directs incoming electrophiles to its ortho and para positions. In this specific molecule, the positions ortho to the amine (C-2 and C-4) and para (C-6) are already substituted. Therefore, further electrophilic substitution on the ring would be complex and sterically hindered.
The pyridine ring's electron-deficient nature makes it highly reactive towards nucleophiles, especially at the C-2 (α) and C-4 (γ) positions. uoanbar.edu.iqwikipedia.orgwikipedia.org These positions bear a partial positive charge due to the inductive effect and resonance delocalization involving the nitrogen atom. uoanbar.edu.iqquora.com
The mechanism of nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile to form a negatively charged intermediate, often called a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. echemi.comstackexchange.com
Attack at C-2 or C-4: When a nucleophile attacks at these positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom. echemi.comstackexchange.comechemi.comstackexchange.com This provides significant stabilization for the intermediate, facilitating the substitution.
Attack at C-3: Attack at the C-3 position results in a negative charge that is delocalized only on the carbon atoms, which is a less stable arrangement. echemi.comstackexchange.com
For nucleophilic substitution to occur, a good leaving group must be present on the ring. wikipedia.org In this compound, the iodo group at C-5 is a potential leaving group. However, nucleophilic substitution is strongly favored at the C-2 and C-4 positions. The presence of substituents can alter this reactivity. For instance, studies on 3-bromo-4-nitropyridine (B1272033) show that nucleophilic attack preferentially displaces the nitro group at C-4 rather than the bromine at C-3, highlighting the powerful activating effect of a nitro group at the para position. nih.gov In the target molecule, the C-2, C-4, and C-6 positions are occupied by methyl and amino groups, which are not typical leaving groups. The iodine at C-5 is not in an activated position (C-2 or C-4) for traditional SNAr reactions.
Role of the Amine Functionality in Reactivity
The reactivity of the amine group itself is similar to that of other amines. msu.edu The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. gcwgandhinagar.commsu.edu It can be protonated by acids, alkylated, or acylated. gcwgandhinagar.commsu.edu
The amine group's influence on the ring's reactivity is significant:
Directed Substitution: The amino group is a strong ortho-, para-director for electrophilic substitution. In aminopyridines, this directing effect can be exploited. For example, protecting the amine as a pivaloylamide group allows for regioselective ortho-lithiation (metalation), which then enables the introduction of various electrophiles at a specific position adjacent to the amine. datapdf.comacs.org Studies on 3-(pivaloylamino)pyridine showed that metalation primarily occurs at the C-4 position. datapdf.com This demonstrates the ability of the protected amino group to direct substitution to an adjacent, activated site.
In this compound, the amine group at C-3, along with the methyl groups at C-4 and C-6, increases the electron density of the ring, counteracting the deactivating effect of the ring nitrogen and the iodo group to some extent.
Halogen Atom Participation in Reaction Pathways (e.g., Iodo-Pyridine Reactivity)
The iodine atom at the C-5 position plays several potential roles in the reactivity of the molecule. Halogenated pyridines are frequently used as intermediates in the synthesis of more complex molecules. chempanda.com
Leaving Group: Iodine is a good leaving group in nucleophilic substitution reactions. wikipedia.org 2- and 4-iodopyridines readily react with various nucleophiles to yield substituted pyridines. sci-hub.se However, as noted, the C-5 position is not electronically activated for a standard SNAr mechanism. Substitution at this position might require more drastic conditions or alternative mechanisms, such as the formation of a pyridyne intermediate. wikipedia.orgchemistryviews.org
Halogen Bonding: The iodine atom on a pyridine ring can act as a halogen bond donor. Placing a positive charge on the pyridine ring, for instance by protonation or N-alkylation, increases the probability and strength of halogen bonding. acs.org In the crystal structures of N-methylated iodo- and bromopyridinium salts, the halogen atom consistently forms halogen bonds with anions. acs.org This interaction could influence the molecule's solid-state structure and its interactions with other reagents.
Radical Reactions: Iodo-aromatic compounds can serve as precursors for radical intermediates. For example, UV photolysis of iodopyridines can generate pyridyl radical cations or pyridyl cations, which can then undergo reactions like hydrogen atom abstraction. nih.gov
Cross-Coupling Reactions: The carbon-iodine bond is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. This is often the most synthetically useful reaction pathway for iodo-aromatic compounds.
Mechanistic Insights from Intermediates and Transition States
The specific reaction pathway taken by this compound will depend on the reagents and conditions, with the stability of intermediates and transition states being the determining factor.
Electrophilic Substitution: Any electrophilic attack would proceed through a cationic sigma complex. The combined electronic effects of the amine, methyl, and iodo groups would influence the stability of the transition state leading to this intermediate. The strong activating and directing effect of the amino group would be a dominant factor.
Nucleophilic Substitution (SNAr): A hypothetical SNAr reaction displacing the iodide would require the formation of a high-energy anionic intermediate, as the negative charge cannot be delocalized onto the ring nitrogen from the C-5 position. The activation energy for such a process would likely be very high. Computational studies on similar systems confirm that the most electrophilic centers in substituted pyridines are typically the C-2 and C-4 carbons, making them the preferred sites for nucleophilic attack. researchgate.net
Pyridyne Intermediates: An alternative pathway for substitution at the C-5 position involves the formation of a highly reactive 4,5-pyridyne intermediate through elimination of HI (or a related species) using a strong base. wikipedia.orgchemistryviews.org The subsequent addition of a nucleophile to this pyridyne would likely result in a mixture of products, with the nucleophile adding to either C-4 or C-5. The regioselectivity of this addition would be influenced by the electronic effects of the remaining substituents.
Transition States in Multistep Reactions: Computational studies on complex reactions involving heterocyclic systems, such as those between tetrazines and amidines, reveal stepwise mechanisms involving zwitterionic intermediates and distinct transition states for each step. nih.gov The initial nucleophilic attack is often the rate-limiting step, and the stability of the subsequent intermediates determines the final product distribution. nih.gov A similar detailed computational analysis of the reactions of this compound would be necessary to fully map out the energy landscape of its potential transformations and predict the most favorable reaction pathways and transition state structures.
Data Tables
Table 1: General Reactivity Patterns of the Pyridine Ring
| Reaction Type | Preferred Position(s) | Ring Reactivity vs. Benzene | Key Mechanistic Feature |
| Electrophilic Substitution | C-3, C-5 | Less Reactive | Formation of the most stable cationic intermediate (avoids N+). atlas.orgquora.compearson.com |
| Nucleophilic Substitution | C-2, C-4, C-6 | More Reactive | Formation of a stable anionic intermediate (negative charge on N). uoanbar.edu.iqechemi.comstackexchange.com |
Advanced Spectroscopic Characterization of 5 Iodo 4,6 Dimethylpyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum of 5-Iodo-4,6-dimethylpyridin-3-amine would be expected to show distinct signals for the different types of protons present in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons. The integration of each signal would correspond to the number of protons it represents, and the splitting pattern (multiplicity) would reveal the number of neighboring protons.
Expected ¹H NMR Data Table (Hypothetical):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0-8.5 | Singlet | 1H | H2 (proton on the pyridine (B92270) ring) |
| ~ 4.0-5.0 | Broad Singlet | 2H | NH₂ (amino group protons) |
| ~ 2.4 | Singlet | 3H | CH₃ (methyl group at C4) |
| ~ 2.3 | Singlet | 3H | CH₃ (methyl group at C6) |
Note: The exact chemical shifts would be influenced by the solvent used for the NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and its bonding environment.
Expected ¹³C NMR Data Table (Hypothetical):
| Chemical Shift (ppm) | Assignment |
| ~ 150-160 | C6 (carbon attached to methyl) |
| ~ 145-155 | C4 (carbon attached to methyl) |
| ~ 140-150 | C2 (carbon in the pyridine ring) |
| ~ 130-140 | C3 (carbon attached to the amino group) |
| ~ 90-100 | C5 (carbon attached to iodine) |
| ~ 20-25 | CH₃ (methyl carbon at C6) |
| ~ 15-20 | CH₃ (methyl carbon at C4) |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between different nuclei, confirming the connectivity and spatial relationships within the molecule.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom.
The fragmentation pattern would provide clues about the structure. Common fragmentation pathways for this molecule could involve the loss of a methyl group, the amino group, or the iodine atom.
Expected Mass Spectrometry Data Table (Hypothetical):
| m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | Molecular ion |
| [M-15]⁺ | Loss of a methyl group (CH₃) |
| [M-16]⁺ | Loss of the amino group (NH₂) |
| [M-127]⁺ | Loss of the iodine atom (I) |
Vibrational Spectroscopy for Functional Group Identification and Molecular Structure
Vibrational spectroscopy, including FTIR, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the methyl and aromatic groups, and the C-N and C-C bonds of the pyridine ring.
Expected FTIR Data Table (Hypothetical):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amino group) |
| 3100-3000 | Weak-Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching (methyl groups) |
| 1620-1580 | Strong | C=C and C=N stretching (pyridine ring) |
| 1380-1360 | Medium | C-H bending (methyl groups) |
| 1300-1200 | Medium | C-N stretching |
| ~ 600-500 | Weak-Medium | C-I stretching |
Raman Spectroscopy (including Surface-Enhanced Raman Scattering - SERS)
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about molecular vibrations, offering a structural fingerprint of the analyte. When applied to this compound, the Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the C-I bond, the C-N bond, the N-H bonds of the amine group, and the C-H bonds of the methyl groups.
The vibrational modes of the pyridine ring are particularly informative. These include the ring breathing mode, which is a symmetric expansion and contraction of the entire ring, and various ring stretching and deformation modes. The positions of these bands are sensitive to the nature and position of substituents. For instance, the presence of the electron-donating amine and methyl groups, along with the electron-withdrawing and heavy iodine atom, would be expected to cause predictable shifts in the vibrational frequencies of the parent pyridine molecule. cdnsciencepub.comresearchgate.net
A hypothetical Raman band assignment for this compound, based on known data for substituted pyridines, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| N-H Stretching | 3300-3500 | Typically appears as one or two sharp bands for the primary amine. |
| C-H Stretching (Aromatic) | 3000-3100 | Associated with the C-H bond on the pyridine ring. |
| C-H Stretching (Aliphatic) | 2850-3000 | From the methyl groups. |
| Ring Stretching | 1400-1650 | Multiple bands corresponding to C=C and C=N stretching within the pyridine ring. |
| N-H Bending | 1550-1650 | Scissoring vibration of the amine group. |
| C-CH₃ Stretching | 1350-1450 | Vibrations of the bonds connecting the methyl groups to the ring. |
| Ring Breathing | 950-1050 | A strong, sharp band characteristic of the pyridine ring. |
| C-N Stretching | 1250-1350 | Stretching of the bond between the amine group and the ring. |
| C-I Stretching | 500-600 | A relatively low-frequency band due to the heavy iodine atom. |
Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. nih.gov This enhancement allows for the detection of very low concentrations of an analyte. For this compound, a SERS experiment would likely involve adsorbing the molecule onto a colloidal silver or gold nanoparticle solution.
The SERS spectrum would not only show enhanced intensity but also potential shifts in the peak positions and changes in relative intensities compared to the normal Raman spectrum. researchgate.net These changes provide information about the orientation of the molecule on the metal surface. It is probable that the amine group and the nitrogen atom of the pyridine ring would interact with the metal surface, leading to a significant enhancement of the vibrational modes associated with these parts of the molecule. researchgate.net The study of such interactions is crucial in fields like sensor development and catalysis. nih.govyoutube.comyoutube.com
X-ray Crystallography for Solid-State Structural Determination
The resulting crystal structure would reveal the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and van der Waals interactions. The amine group is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. Therefore, it is highly likely that the crystal structure would feature a network of intermolecular hydrogen bonds.
Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction where the iodine acts as an electrophilic region and interacts with a nucleophile, such as the nitrogen atom of a neighboring molecule. The interplay of these interactions would dictate the final crystal packing arrangement.
A hypothetical table of selected crystallographic data that would be obtained from such a study is presented below. This data is based on typical values for related organic compounds.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pna2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.8-2.0 |
| Hydrogen Bonding | N-H···N interactions expected |
| Halogen Bonding | C-I···N interactions possible |
The precise determination of the crystal structure is fundamental for understanding the solid-state properties of the material and for computational modeling studies. uctm.edu
Computational Chemistry and Quantum Mechanical Investigations of 5 Iodo 4,6 Dimethylpyridin 3 Amine
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. researchgate.net For 5-Iodo-4,6-dimethylpyridin-3-amine, a DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface.
Researchers would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve reliable results for the molecule's geometry. researchgate.net The optimized structure would provide key data on bond lengths, bond angles, and dihedral angles. For instance, the C-I bond length and the geometry around the amino group would be of particular interest, as these features are crucial for the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
FMO theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. mdpi.com
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. mdpi.com For this compound, FMO analysis would map the spatial distribution of these orbitals to identify the most likely sites for electrophilic and nucleophilic attack. The presence of the electron-donating amino and methyl groups and the electron-withdrawing iodine atom would significantly influence the distribution and energies of these frontier orbitals.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps provide a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net These maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue). nih.gov
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. researchgate.netnih.gov Conversely, positive potential would be expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. nih.gov The region around the iodine atom might exhibit a positive area known as a "sigma-hole," which is characteristic of halogen bonding.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
NBO analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. mpg.deresearchgate.net It examines interactions between filled donor NBOs and empty acceptor NBOs, providing quantitative information about hyperconjugative and resonance effects.
Transition State Modeling and Reaction Pathway Elucidation
Computational modeling of transition states and reaction pathways is crucial for understanding the mechanisms and kinetics of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, transition state theory combined with DFT calculations can be employed.
These studies would identify the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. The calculated activation energy, the energy difference between the reactants and the transition state, would provide a prediction of the reaction rate. mdpi.com This information is vital for optimizing reaction conditions and predicting the feasibility of synthetic routes.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The way molecules interact with each other in the solid state determines their crystal packing and physical properties. Hirshfeld surface analysis is a modern technique used to visualize and quantify intermolecular contacts in a crystal. nih.govnih.gov
Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT for Optical Properties)
Computational methods can predict various spectroscopic properties, aiding in the characterization of new compounds. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. mdpi.com
For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption and the corresponding electronic transitions (e.g., π→π* or n→π*). mdpi.com Additionally, the vibrational frequencies from a DFT calculation can be used to simulate the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecule's structure.
Coordination Chemistry and Ligand Design Incorporating 5 Iodo 4,6 Dimethylpyridin 3 Amine
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 5-Iodo-4,6-dimethylpyridin-3-amine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure often entails dissolving the ligand and the metal salt, such as a halide or acetate (B1210297) salt of a transition metal, in a solvent like ethanol (B145695) or methanol. The mixture is then stirred, often with heating, to facilitate the complexation reaction. nih.gov The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less-polar solvent.
The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structures. A suite of analytical techniques is employed for this purpose:
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the complex, which helps in verifying the empirical formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C-N bonds in the pyridine (B92270) ring, as well as the N-H stretching and bending vibrations of the amine group upon complexation, provide evidence of coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing diamagnetic metal complexes. nih.gov Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the coordination environment and the electronic effects of the metal center on the ligand.
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, which can provide information about the geometry of the coordination sphere around the metal ion. nih.gov
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complex, further confirming its composition. nih.gov
A representative table of expected characterization data for a hypothetical metal complex of this compound is presented below.
| Technique | Expected Observations for a Metal Complex |
| IR Spectroscopy | Shift in ν(N-H) and ν(C=N) bands compared to the free ligand. |
| ¹H NMR Spectroscopy | Downfield or upfield shifts of pyridine and methyl protons upon coordination. |
| UV-Visible Spectroscopy | Appearance of new charge-transfer bands in the visible region. |
| Mass Spectrometry | A molecular ion peak corresponding to the [M(L)n]⁺ or related fragments. |
Coordination Modes and Stereochemical Preferences of the Pyridine Amine Ligand
The this compound ligand possesses two potential donor atoms: the pyridine ring nitrogen and the exocyclic amine nitrogen. This allows for several possible coordination modes:
Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or the amine nitrogen. The pyridine nitrogen is generally a stronger Lewis base than the amine nitrogen, making it the more likely coordination site in most cases. jscimedcentral.com
Bidentate Chelation: The ligand can potentially act as a bidentate ligand, forming a five-membered chelate ring by coordinating through both the pyridine and the amine nitrogen atoms. This mode of coordination often leads to the formation of stable metal complexes. rsc.org
Bridging Coordination: In polynuclear complexes, the ligand can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.
The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The stereochemistry of the resulting complexes is also of significant interest. For instance, in an octahedral complex with two bidentate this compound ligands, cis and trans isomers are possible. The steric bulk of the methyl and iodo substituents can play a crucial role in determining the preferred isomer.
| Coordination Mode | Description | Potential Influence of Substituents |
| Monodentate (N-pyridine) | Coordination through the pyridine ring nitrogen. | Steric hindrance from the 4- and 6-methyl groups may influence the approach to the metal center. |
| Monodentate (N-amine) | Coordination through the exocyclic amine nitrogen. | The electronic effect of the iodo group may alter the basicity of the amine. |
| Bidentate (N,N') | Chelation involving both the pyridine and amine nitrogens. | The formation of a stable five-membered ring is possible, but ring strain and substituent steric effects are important considerations. |
| Bridging | The ligand connects two metal centers. | The spatial arrangement of the donor atoms makes this a plausible mode in the formation of polynuclear complexes. |
Influence of Iodo and Methyl Substituents on Ligand Properties
The iodo and methyl substituents on the pyridine ring have a profound impact on the electronic and steric properties of the this compound ligand.
Electronic Effects:
The iodo group at the 5-position is an electron-withdrawing group through its inductive effect, which can decrease the electron density on the pyridine ring and the exocyclic amine. This can reduce the basicity of the nitrogen atoms, potentially affecting the strength of the metal-ligand bond. researchgate.net
The methyl groups at the 4- and 6-positions are electron-donating groups through an inductive effect. researchgate.net This electron donation can increase the electron density on the pyridine ring, enhancing its basicity and its ability to coordinate to a metal center. The net electronic effect on the ligand is a combination of these opposing influences.
Steric Effects:
The methyl groups at the 4- and 6-positions introduce significant steric bulk around the pyridine nitrogen. jyu.fi This steric hindrance can influence the coordination geometry and may prevent the coordination of bulky metal ions or other large ligands in the coordination sphere. It can also favor the formation of specific stereoisomers.
The iodo group , being a large atom, also contributes to the steric profile of the ligand, although its position at C5 is somewhat removed from the primary coordination site of the pyridine nitrogen.
The interplay of these electronic and steric effects ultimately governs the reactivity of the ligand and the stability and properties of the resulting metal complexes. nih.gov For instance, the electron-withdrawing nature of the iodo substituent might be counteracted by the electron-donating methyl groups, leading to a finely tuned electronic character of the ligand.
Rational Design of Derivatives for Tuned Coordination Behavior
The understanding of how substituents influence ligand properties allows for the rational design of derivatives of this compound to achieve specific coordination behavior and to synthesize metal complexes with desired properties. nih.gov
For example, by systematically varying the substituents on the pyridine ring, one can modulate the electronic and steric characteristics of the ligand.
Tuning Electronic Properties: Replacing the iodo group with other halogens (e.g., bromo or chloro) or with even stronger electron-withdrawing groups (e.g., nitro) would further decrease the basicity of the ligand. researchgate.net Conversely, replacing the methyl groups with larger alkyl groups could increase the electron-donating ability and steric bulk.
Modifying Steric Hindrance: The size of the substituents at the 4- and 6-positions can be altered to control the steric environment around the metal center. jyu.fi This can be used to stabilize specific coordination numbers or geometries, or to create a pocket around the metal ion that can influence its reactivity in catalytic applications.
This ability to rationally design ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties for applications in areas such as catalysis, materials science, and bioinorganic chemistry. The principles of substituent effects seen with ligands like this compound provide a roadmap for the development of new and improved ligand systems.
Catalytic Applications and Catalysis Research Involving 5 Iodo 4,6 Dimethylpyridin 3 Amine and Its Analogs
Use as a Catalyst Component or Ligand in Organic Transformations
There is currently no specific information available in scientific literature detailing the use of 5-Iodo-4,6-dimethylpyridin-3-amine as a catalyst component or ligand in organic transformations. While the broader class of aminopyridines and their derivatives are known to act as ligands in various catalytic systems, research focusing on this specific iodinated and dimethylated aminopyridine is not found. The general reactivity of aminopyridines suggests potential for such applications, but empirical data for this compound is lacking.
Evaluation in Homogeneous Catalysis
A review of current research indicates that this compound has not been specifically evaluated in homogeneous catalysis. Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving soluble metal-ligand complexes. While structurally related aminopyridines have been employed as ligands in such systems, no studies have been published that focus on the performance or role of this compound in this context.
Exploration in Heterogeneous Catalysis
There is no available research on the exploration of this compound in heterogeneous catalysis. This field of catalysis involves catalysts in a different phase from the reactants, such as a solid catalyst in a liquid or gas phase reaction. Although strategies exist for immobilizing pyridine-based ligands onto solid supports to create heterogeneous catalysts, there are no documented instances of this being performed with this compound.
Role in Asymmetric Catalysis
The role of this compound in asymmetric catalysis has not been investigated in the available scientific literature. Asymmetric catalysis is a specialized area focused on the synthesis of chiral molecules. This typically requires the use of chiral ligands or catalysts. As this compound is an achiral molecule, its direct application as a chiral catalyst is not feasible. While it could potentially be used as a precursor for the synthesis of a chiral ligand, no such research has been reported.
Exploration of 5 Iodo 4,6 Dimethylpyridin 3 Amine in Advanced Material Science
Integration into Functional Materials
The integration of novel organic compounds into functional materials is a cornerstone of modern materials science. Substituted pyridines, due to their unique electronic and coordination properties, are often investigated as building blocks for materials with tailored functionalities. These can range from porous frameworks for gas storage and catalysis to components in sensory devices.
For a compound like 5-Iodo-4,6-dimethylpyridin-3-amine, the presence of an iodo group offers a reactive site for further chemical modifications, such as cross-coupling reactions. This would theoretically allow for its incorporation into larger, more complex material architectures. The amino and methyl groups also influence the molecule's solubility, basicity, and steric properties, which are critical factors in the design of new materials. However, at present, there are no specific studies demonstrating the successful integration of this compound into any functional material.
Potential in Electronic and Optoelectronic Materials
Pyridine-containing molecules are frequently studied for their potential in electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-deficient nature of the pyridine (B92270) ring can be advantageous for creating n-type organic semiconductors.
The specific substitutions on this compound—the electron-donating amino and methyl groups and the electron-withdrawing iodo group—would be expected to modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial determinants of a material's electronic and photophysical properties. For instance, related aminopyridine derivatives have been synthesized and studied for their fluorescent properties, with some showing potential as fluorescent probes. nih.gov However, no research has been published that characterizes the electronic or optoelectronic properties of this compound or materials derived from it.
Derivatization for Polymer Precursors
The synthesis of novel polymers with tailored properties is a major focus of materials chemistry. The derivatization of small organic molecules into polymerizable monomers is a key strategy in this endeavor. The iodo- and amino- functionalities on this compound present clear handles for such derivatization.
The iodo group can be utilized in various polymerization techniques, including Suzuki, Stille, and Sonogashira cross-coupling reactions, to form conjugated polymers. These polymers are of interest for their potential applications in organic electronics. The amino group could be used to form polyamides or polyimides, which are known for their thermal stability and mechanical strength. While the synthesis of pyridinium-containing polymers and other substituted pyridine polymers has been reported, there are no documented instances of this compound being used as a precursor or monomer for polymer synthesis. google.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Iodo-4,6-dimethylpyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are viable:
- Direct iodination : Reacting 4,6-dimethylpyridin-3-amine with iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize over-iodination .
- Multi-step synthesis : Introducing iodine via a halogen exchange reaction on a pre-functionalized pyridine scaffold, followed by deprotection. Optimization of base (e.g., NaH vs. KOtBu) and solvent polarity (DMF vs. THF) significantly impacts regioselectivity and yield .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : -NMR distinguishes methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.8–8.2 ppm). -NMR confirms iodine’s electron-withdrawing effect on the pyridine ring (deshielded carbons at C-5) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z for : ~248.99) and isotopic patterns characteristic of iodine .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Recrystallization Optimization : Test solubility in mixed solvents (e.g., ethanol/water or DCM/hexane) to identify ideal crystallization conditions. Conflicting data may arise from polymorphic forms or residual solvents .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and elemental analysis to verify compound purity before solubility studies .
Advanced Research Questions
Q. What strategies address contradictions in regioselectivity during iodination of 4,6-dimethylpyridin-3-amine derivatives?
- Methodological Answer :
- Mechanistic Studies : Employ DFT calculations to model the transition state of iodination, focusing on steric effects from methyl groups at C-4 and C-6. Methyl groups may direct iodine to C-5 via steric hindrance and electronic activation .
- Competitive Experiments : Compare iodination rates using substrates with varying substituents (e.g., 4-methyl vs. 6-methyl analogs) to isolate electronic vs. steric contributions .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom at C-5 is a prime target for Suzuki-Miyaura coupling, while the amine group may require protection (e.g., Boc) to prevent side reactions .
- Reactivity Validation : Perform pilot reactions with Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids, monitoring coupling efficiency via -NMR (if fluorinated partners are used) .
Q. What experimental designs mitigate challenges in characterizing thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen to track mass loss events (e.g., iodine release at ~200°C). Compare with differential scanning calorimetry (DSC) to correlate thermal events with structural changes .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Trap and analyze decomposition volatiles (e.g., methyl iodide or NH) to propose degradation mechanisms .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the biological activity of iodinated pyridin-amines?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies. For example, anti-microbial activity may vary due to iodine’s redox activity in different media .
- Dose-Response Curves : Re-evaluate IC values under standardized conditions, controlling for solvent effects (e.g., DMSO vs. saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
